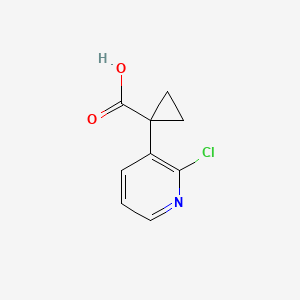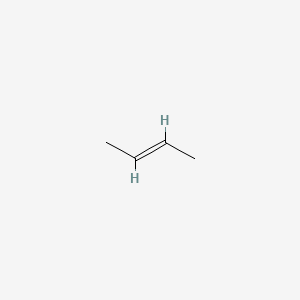
7-Chloro-6-fluoroquinolin-4(1H)-one
Descripción general
Descripción
7-Chloro-6-fluoroquinolin-4(1H)-one, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the class of fluoroquinolones. It was first synthesized in the 1980s and has since become a popular treatment for various bacterial infections. The unique chemical structure of Ciprofloxacin has made it a valuable tool in scientific research, particularly in the study of bacterial resistance mechanisms.
Mecanismo De Acción
7-Chloro-6-fluoroquinolin-4(1H)-onen targets bacterial DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and repair. By inhibiting these enzymes, 7-Chloro-6-fluoroquinolin-4(1H)-onen prevents bacterial growth and replication, leading to bacterial death.
Biochemical and Physiological Effects
7-Chloro-6-fluoroquinolin-4(1H)-onen has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Escherichia coli, Salmonella, and Pseudomonas aeruginosa. 7-Chloro-6-fluoroquinolin-4(1H)-onen has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in treating certain infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-6-fluoroquinolin-4(1H)-onen has several advantages for use in lab experiments. Its broad spectrum of activity and ability to target specific bacterial enzymes make it a valuable tool in the study of bacterial resistance mechanisms. However, its use is limited by its potential toxicity and the development of bacterial resistance.
Direcciones Futuras
There are several future directions for the use of 7-Chloro-6-fluoroquinolin-4(1H)-onen in scientific research. One area of interest is the development of new antibiotics based on the chemical structure of 7-Chloro-6-fluoroquinolin-4(1H)-onen. Another area of interest is the study of bacterial resistance mechanisms and the development of new strategies to combat antibiotic resistance. Additionally, 7-Chloro-6-fluoroquinolin-4(1H)-onen may have potential therapeutic applications in the treatment of certain chronic infections.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoroquinolin-4(1H)-onen has been extensively used in scientific research, particularly in the study of bacterial resistance mechanisms. Its ability to target specific bacterial enzymes and inhibit their activity has made it a valuable tool in the development of new antibiotics. It has also been used in the study of bacterial biofilms and their role in chronic infections.
Propiedades
IUPAC Name |
7-chloro-6-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSXZJROLBGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565209 | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoroquinolin-4(1H)-one | |
CAS RN |
108494-79-7, 106024-91-3 | |
| Record name | 7-Chloro-6-fluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108494-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-fluoroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)








![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)

